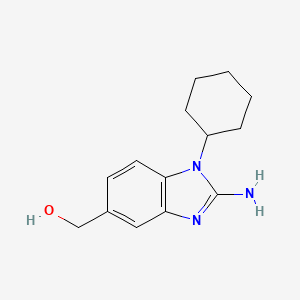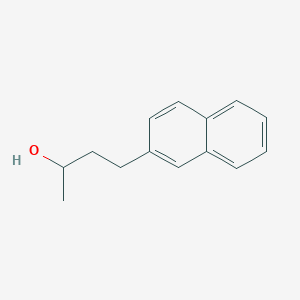
4-(naphthalen-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(naphthalen-2-yl)butan-2-ol is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The compound consists of a naphthalene ring system substituted with a 3-hydroxybutyl group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-2-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with 3-chlorobutanol in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of Suzuki-Miyaura coupling, where a naphthalene boronic acid derivative is coupled with a 3-hydroxybutyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
4-(naphthalen-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of 2-(3-oxobutyl)naphthalene.
Reduction: Formation of 2-(3-butyl)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
4-(naphthalen-2-yl)butan-2-ol has several scientific research applications:
作用機序
The mechanism of action of 4-(naphthalen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The naphthalene ring system can interact with aromatic amino acids in proteins, influencing their activity. The compound’s reactivity allows it to participate in various biochemical reactions, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxyl group at the second position, used in the synthesis of various organic compounds.
Uniqueness
4-(naphthalen-2-yl)butan-2-ol is unique due to the presence of the 3-hydroxybutyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C14H16O |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
4-naphthalen-2-ylbutan-2-ol |
InChI |
InChI=1S/C14H16O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-11,15H,6-7H2,1H3 |
InChIキー |
HXENTOVJGYHGGG-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC2=CC=CC=C2C=C1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
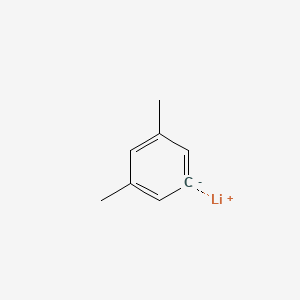
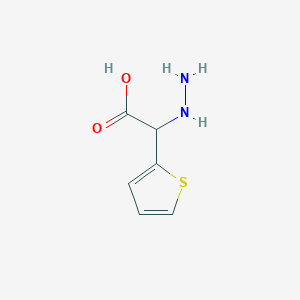
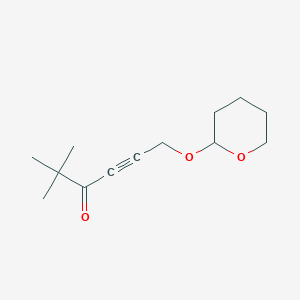
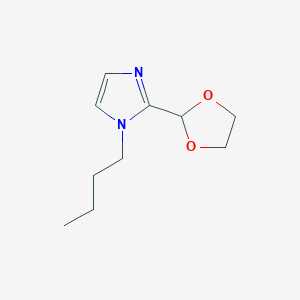
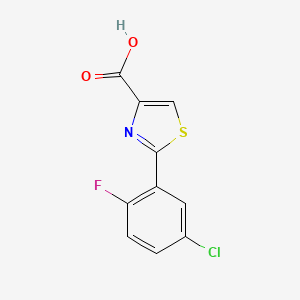
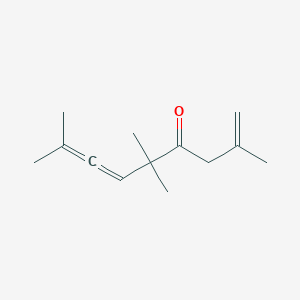
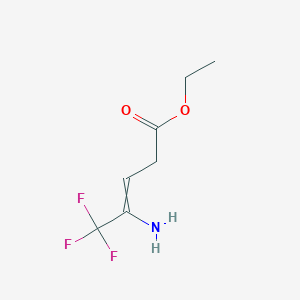


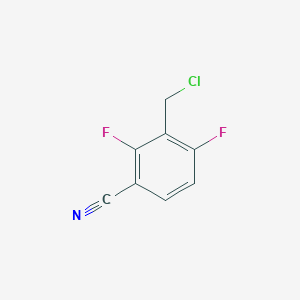
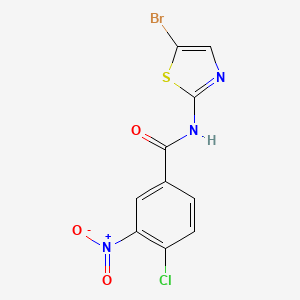
![N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide](/img/structure/B8471439.png)
![2-(6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8471443.png)
